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  • Product: (2-Cyano-5-formylphenyl)boronic acid
  • CAS: 918413-80-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (2-Cyano-5-formylphenyl)boronic acid: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Cyano-5-formylphenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable building block in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyano-5-formylphenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety, a nitrile group, and an aldehyde, offers a trifecta of reactive sites for diverse chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its potential in drug discovery and materials science. Boronic acids, in general, have garnered significant attention in the pharmaceutical industry, with five FDA-approved drugs containing this functional group, highlighting their potential to enhance potency and improve pharmacokinetic profiles.[1]

Chemical Structure and Physicochemical Properties

The structure of (2-Cyano-5-formylphenyl)boronic acid is characterized by a benzene ring substituted with a boronic acid group at position 1, a cyano group at position 2, and a formyl group at position 5. The presence of both electron-withdrawing (cyano and formyl) and ortho-directing (boronic acid) groups influences its reactivity and electronic properties.

Key Properties:
PropertyValueSource
CAS Number 2095193-38-5[2][3][4]
Molecular Formula C8H6BNO3[2][3][5]
Molecular Weight 174.95 g/mol [2][5]
Boiling Point 444.7 °C[5]
Flash Point 222.7 °C[5]
Purity Typically >98%[2]
Storage Refrigerated (+2 to +8 °C)[4][5][6]

Stability and Storage: As a solid, (2-Cyano-5-formylphenyl)boronic acid can be stored for up to six months if the vial is kept tightly sealed and stored as recommended.[6] Stock solutions should be prepared fresh, but can be stored as aliquots in tightly sealed vials at -20°C for up to one month.[6] It is recommended to allow the product to warm to room temperature for at least 60 minutes before use.[6]

Synthesis of (2-Cyano-5-formylphenyl)boronic acid

Representative Synthetic Workflow:

Synthesis_Workflow Start Starting Material: 4-bromo-3-cyanobenzaldehyde Step1 Protection of Aldehyde Group Start->Step1 e.g., ethylene glycol, p-TsOH Step2 Lithiation Step1->Step2 n-BuLi or LDA, THF, -78 °C Step3 Borylation Step2->Step3 Triisopropyl borate Step4 Hydrolysis/ Deprotection Step3->Step4 Aqueous acid (e.g., HCl) End (2-Cyano-5-formylphenyl)boronic acid Step4->End

Caption: A plausible synthetic workflow for (2-Cyano-5-formylphenyl)boronic acid.

Detailed Experimental Protocol (Hypothetical):
  • Protection of the Aldehyde: The starting material, 4-bromo-3-cyanobenzaldehyde, is first protected to prevent side reactions with the organolithium reagent. This can be achieved by reacting it with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid to form the corresponding acetal.

  • Lithiation: The protected bromo-benzonitrile is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C. An organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), is then added dropwise to effect a lithium-halogen exchange, generating an aryllithium species.

  • Borylation: Triisopropyl borate is added to the reaction mixture. The aryllithium species undergoes nucleophilic attack on the boron atom of the borate ester.

  • Hydrolysis and Deprotection: The reaction is quenched with an aqueous acid, such as hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl group. The final product can then be purified by recrystallization or column chromatography.

Reactivity and Applications

The unique arrangement of the three functional groups in (2-Cyano-5-formylphenyl)boronic acid makes it a highly versatile reagent in organic synthesis.

The Boronic Acid Moiety:

The boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably the Suzuki-Miyaura coupling . This reaction allows for the formation of carbon-carbon bonds by coupling the boronic acid with an organohalide in the presence of a palladium catalyst. This makes (2-Cyano-5-formylphenyl)boronic acid an excellent precursor for the synthesis of complex biaryl and poly-aryl structures.

Suzuki_Coupling BoronicAcid (2-Cyano-5-formylphenyl)boronic acid Catalyst Pd Catalyst + Base BoronicAcid->Catalyst Organohalide Ar-X or R-X Organohalide->Catalyst Product Coupled Product Catalyst->Product

Caption: Generalized Suzuki-Miyaura coupling reaction.

The Formyl Group:

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

  • Reductive Amination: To introduce amine-containing substituents.

  • Wittig Reaction: To form alkenes.

  • Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.

The presence of a reactive aldehyde group provides significant synthetic utility.[7] For instance, the reduction of 2-formylphenylboronic acids is a versatile method for synthesizing benzoxaboroles, a class of compounds with known biological activity.[7][8]

The Cyano Group:

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification. It also influences the electronic properties of the molecule, enhancing the acidity of the boronic acid.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly incorporated into drug candidates due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules like saccharides and catechols.[9] This interaction can lead to potent and selective enzyme inhibition.[10][11]

(2-Cyano-5-formylphenyl)boronic acid, with its multiple functional groups, is an attractive scaffold for the development of novel therapeutics. The formyl and cyano groups can be modified to introduce various pharmacophores, while the boronic acid can act as a key binding element to the target protein. For example, 2-formylphenylboronic acids have shown potential as antimicrobial agents.[7]

Spectroscopic Characterization (Expected)

While specific spectral data for (2-Cyano-5-formylphenyl)boronic acid is not widely published, the expected characteristics can be inferred from similar compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the benzene ring.[12] A singlet for the aldehyde proton would be expected around 10 ppm. The protons of the B(OH)₂ group may appear as a broad singlet, the chemical shift of which can be temperature and concentration-dependent.[12]

  • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the nitrile carbon (around 115-120 ppm), and the aldehyde carbonyl carbon (around 190 ppm).

  • ¹¹B NMR: ¹¹B NMR spectroscopy is a powerful tool for studying boronic acids and their interactions.[13][14] The ¹¹B NMR spectrum would show a characteristic signal for the trigonal boronic acid.

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C≡N stretch of the nitrile (~2230 cm⁻¹), and the C=O stretch of the aldehyde (~1700 cm⁻¹).

  • Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound.

Conclusion

(2-Cyano-5-formylphenyl)boronic acid is a highly functionalized and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a boronic acid, a formyl group, and a cyano group on a phenyl ring provides multiple reaction sites for the construction of complex molecules. As the interest in boronic acid-containing compounds continues to grow in the field of drug discovery, the utility of this and related reagents is expected to expand, enabling the development of novel therapeutics and functional materials.

References

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

  • Bartkowiak, G., et al. (2015). Electronic Supplementary Information for the New Journal of Chemistry article, NJ-ART-11- 2014-002103, entitled “Synthesis, NMR and mass spectrometric study of ammonioacetohydrazones of formylphenylboronic acids, novel ionic prospective sugar receptors”. New Journal of Chemistry. [Link]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. Cellular and Molecular Life Sciences, 69(12), 2037–2051. [Link]

  • GlobalChemMall. (2-cyano-5-formylphenyl)boronic acid. [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]

  • PubChem. 2-Formylphenylboronic acid. [Link]

  • MDPI. 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

  • ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. [Link]

  • Google Patents. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Li, J. J., & Corey, E. J. (2013). Synthesis of biologically active boron-containing compounds. Accounts of Chemical Research, 46(11), 2636–2646. [Link]

  • Astech Ireland Ltd. 5-Cyano-2-formylphenylboronic acid, 50 mg, glass. [Link]

  • Organic Chemistry Portal. Practical C-H Functionalization of Quinones with Boronic Acids. [Link]

  • Cardiovascular Research Institute. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/3c3b0f5e1f7d8c9a8e9b8d9c8e0a7b6b8b9e0f1c]([Link]

Sources

Exploratory

Difference between (2-Cyano-5-formylphenyl)boronic acid and 5-cyano-2-formyl isomer

Executive Summary This technical guide analyzes the critical structural and functional divergences between (2-Cyano-5-formylphenyl)boronic acid (Molecule A) and its regioisomer (5-Cyano-2-formylphenyl)boronic acid (Molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical structural and functional divergences between (2-Cyano-5-formylphenyl)boronic acid (Molecule A) and its regioisomer (5-Cyano-2-formylphenyl)boronic acid (Molecule B).

While these molecules share an identical molecular formula (


), their chemical behavior is radically different due to the ortho-substituent effect. The defining distinction is that Molecule B  exists in a dynamic equilibrium with a cyclic benzoxaborole  structure, whereas Molecule A  behaves as a traditional, albeit electron-deficient, phenylboronic acid. This guide details the implications of this isomerism on synthesis, reactivity, and medicinal chemistry applications.

Part 1: Structural & Electronic Analysis

The Ortho-Effect and Benzoxaborole Formation

The proximity of the formyl group (


) to the boronic acid moiety (

) dictates the stability and solution-state structure of these isomers.
  • Molecule A (2-Cyano-5-formylphenyl)boronic acid:

    • Ortho-Substituent: Cyano (

      
      ).
      
    • Behavior: The nitrile group is linear and lacks a lone pair capable of easily forming a stable covalent bridge with the boron atom under neutral conditions. Consequently, Molecule A exists primarily as the open-chain boronic acid.

    • Electronic Profile: The ortho-cyano group is strongly electron-withdrawing (

      
      ), significantly increasing the Lewis acidity of the boron center but also rendering the 
      
      
      
      bond susceptible to base-catalyzed protodeboronation.
  • Molecule B (5-Cyano-2-formylphenyl)boronic acid:

    • Ortho-Substituent: Formyl (

      
      ).
      
    • Behavior: The carbonyl oxygen acts as an intramolecular nucleophile toward the Lewis-acidic boron. This leads to spontaneous cyclization, forming a 5-membered hemiacetal ring known as a 1-hydroxy-benzoxaborole .

    • Electronic Profile: This cyclization confers exceptional stability against deboronation compared to Molecule A. In aqueous or alcoholic solvents, the equilibrium heavily favors the cyclic form.

Structural Visualization (DOT Diagram)

IsomerComparison cluster_A Molecule A: The Open Chain Builder cluster_B Molecule B: The Cyclic Pharmacophore A_Open 2-Cyano-5-formylphenyl boronic acid (Open Form Only) A_Prop High Lewis Acidity Susceptible to Deboronation A_Open->A_Prop Electronic Effect B_Open 5-Cyano-2-formylphenyl boronic acid (Transient Open Form) A_Open->B_Open Regioisomers B_Closed 5-Cyano-1-hydroxy- 2,1-benzoxaborole (Dominant Cyclic Form) B_Open->B_Closed Spontaneous Cyclization (Ka)

Figure 1: Structural divergence driven by the ortho-formyl group. Molecule B cyclizes to a benzoxaborole, altering its physicochemical profile.

Part 2: Comparative Data Analysis

The following table summarizes the key physicochemical differences essential for experimental planning.

FeatureMolecule A (2-CN, 5-CHO)Molecule B (5-CN, 2-CHO)
Dominant Species Open Boronic AcidCyclic Benzoxaborole (Hemiacetal)

NMR Shift

ppm (Broad)

ppm (Sharper)

NMR (CHO)
Distinct singlet

ppm
Often absent/shifted; appears as methine

ppm in cyclic form
Solubility (Water) Low/ModerateHigh (due to hydrophilic cyclic structure)
pKa (Lewis Acidity)


(Ring strain increases acidity)
Suzuki Reactivity Standard, requires mild baseExcellent, ring opens under basic conditions
Stability Sensitive to base (Protodeboronation)Highly stable (Oxaborole ring protects C-B bond)

Part 3: Synthetic Protocols & Reactivity[1][2][3]

Synthesis of Molecule B (The Benzoxaborole Route)

Context: Synthesis of Molecule B is often targeted for its pharmacophore properties (e.g., LeuRS inhibition). The synthesis must avoid oxidizing the aldehyde before the boron is installed.

Protocol: Cryogenic Halogen-Lithium Exchange

  • Starting Material: 2-Bromo-4-cyanobenzaldehyde.

  • Protection: Protect the aldehyde as a diethyl acetal to prevent nucleophilic attack by the lithiating agent.

    • Reagents: Triethyl orthoformate, EtOH, cat. TsOH.

  • Borylation:

    • Dissolve protected aryl bromide in anhydrous THF under

      
      .
      
    • Cool to

      
      .
      
    • Add

      
      -BuLi (1.1 equiv) dropwise. Stir for 30 min.
      
    • Add Triisopropyl borate (

      
      , 1.2 equiv).
      
    • Warm to room temperature (RT) over 2 hours.

  • Hydrolysis & Cyclization (Critical Step):

    • Quench with 1M HCl. Stir vigorously for 1 hour.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Acid hydrolysis removes the acetal protecting group. The liberated ortho-formyl group immediately attacks the boronic acid, precipitating the benzoxaborole.

  • Isolation: Filter the solid precipitate. Recrystallize from water/acetonitrile.

Suzuki-Miyaura Coupling Workflow

Context: Coupling these molecules requires different strategies due to their stability profiles.

Protocol A: For Molecule A (Base-Sensitive)

  • Challenge: The ortho-cyano group makes the C-B bond labile. Strong bases (KOH, NaOH) at high heat can cause protodeboronation (loss of Boron).

  • System:

    
     (3 mol%), 
    
    
    
    (mild base), 1,4-Dioxane/Water (4:1).
  • Temp:

    
     (Avoid reflux if possible).
    

Protocol B: For Molecule B (Ring Opening Required)

  • Challenge: The benzoxaborole ring is stable. To couple, the ring must open to expose the boronic acid.

  • System:

    
     (5 mol%), 
    
    
    
    (2M aq), DME/Ethanol.
  • Mechanism: The aqueous base converts the benzoxaborole into the tetrahedral boronate anion

    
    , which is the active transmetalation species.
    
  • Temp:

    
     (High thermal stability allows vigorous heating).
    
Reactivity Workflow Diagram (DOT)

ReactivityFlow Start Select Isomer MolA Molecule A (2-CN-5-CHO) Start->MolA MolB Molecule B (Benzoxaborole Form) Start->MolB CondA Condition: Mild Base (K3PO4 or CsF) MolA->CondA RiskA Risk: Protodeboronation (Loss of B(OH)2) CondA->RiskA ProdA Biaryl Product (Retains Formyl & Cyano) CondA->ProdA Pd-Catalysis CondB Condition: Aqueous Base (Na2CO3/OH-) MolB->CondB MechB Mechanism: Ring Opening to Tetrahedral Boronate CondB->MechB ProdB Biaryl Product (Formyl Regenerated) MechB->ProdB Transmetalation

Figure 2: Differential processing in Suzuki Coupling. Molecule B requires ring opening, while Molecule A requires mild conditions to preserve the C-B bond.

Part 4: Medicinal Chemistry Applications[2][4][10][12][13]

Benzoxaboroles as Pharmacophores (Molecule B)

Molecule B is not merely a synthetic intermediate; it is a privileged scaffold. The benzoxaborole moiety mimics the transition state of tRNA aminoacylation.

  • Mechanism: The boron atom forms a reversible covalent bond with the cis-diol of the adenosine ribose at the tRNA 3'-terminal. This traps the tRNA on the enzyme (Leucyl-tRNA synthetase), inhibiting protein synthesis.

  • Drug Examples: This mechanism is utilized by Tavaborole (Kerydin) and Crisaborole (Eucrisa). Molecule B (5-cyano derivative) is investigated for enhanced potency due to the electron-withdrawing cyano group increasing the boron's Lewis acidity, thereby strengthening the diol binding.

Covalent Binders (Molecule A)

Molecule A is typically used to synthesize reversible covalent inhibitors . The formyl group (at position 5) can be converted into a Schiff base (imine) to covalently target lysine residues in a protein pocket, while the boronic acid (at position 1) engages serine or threonine residues.

References

  • Adamczyk-Woźniak, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid: Synthesis, Properties and Antimicrobial Activity. Molecules, 25(4), 799.[2]

  • Tomsho, J. W., et al. (2012). Benzoxaboroles as Efficient Inhibitors of Leucyl-tRNA Synthetase. ACS Medicinal Chemistry Letters, 3(1), 48-52.

  • Baker, S. J., et al. (2011). Therapeutic Potential of Boron-Containing Compounds. Chemical Reviews, 111(8), 4777-4793.

  • PubChem Compound Summary. (2025). 2-Formylphenylboronic acid (Benzoxaborole equilibrium data). National Center for Biotechnology Information.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Foundational

Electronic Effects of Cyano and Formyl Groups on Boronic Acid Reactivity

This guide provides a deep technical analysis of how cyano (-CN) and formyl (-CHO) substituents modulate the reactivity of arylboronic acids. It moves beyond standard textbook definitions to explore the mechanistic impli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a deep technical analysis of how cyano (-CN) and formyl (-CHO) substituents modulate the reactivity of arylboronic acids. It moves beyond standard textbook definitions to explore the mechanistic implications for palladium-catalyzed cross-coupling and reversible covalent inhibition in drug discovery.

Executive Technical Summary

In the design of arylboronic acids for synthesis or chemical biology, the cyano (-CN) and formyl (-CHO) groups act as potent electronic tuners. Both are strong electron-withdrawing groups (EWGs) that significantly increase the Lewis acidity of the boron center.

  • Impact on Acidity: They lower the

    
     of the boronic acid (typically from ~8.8 to ~7.2–7.6), facilitating boronate anion formation at physiological or mild basic pH.
    
  • Impact on Stability: While they activate the boron for nucleophilic attack, they simultaneously increase susceptibility to protodeboronation , a competitive decomposition pathway that often limits yield in Suzuki-Miyaura couplings.

  • Unique Ortho-Effects: The 2-formyl group introduces a deviation from standard Hammett prediction due to intramolecular cyclization (hemiacetal formation), creating a pseudo-benzoxaborole structure with distinct solubility and binding properties.

Fundamental Electronic Modulation

Hammett Parameters and Lewis Acidity

The reactivity of boronic acids is governed by the electrophilicity of the boron atom. The empty


-orbital on boron renders it a Lewis acid, which equilibrates with water to form the tetrahedral hydroxyboronate anion.


The equilibrium constant (


) is linearly correlated with the Hammett substituent constants (

).
  • Cyano (-CN): A pure EWG with strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effects (
    
    
    ). It significantly pulls electron density from the aromatic ring, destabilizing the neutral
    
    
    boron and stabilizing the anionic
    
    
    adduct.
  • Formyl (-CHO): Similar electron-withdrawing capability (

    
    ) but chemically reactive. It can act as a reversible covalent trap itself (Schiff base formation) or undergo oxidation.
    

Table 1: Comparative Electronic Properties

SubstituentPositionHammett

Approx.

(Aq.)
Electronic EffectStructural Note
-H -0.008.8 - 9.0ReferenceStandard Phenylboronic Acid
-CN para0.667.4 - 7.6Strong

,

Robust EWG; lowers

to physiological range.
-CN meta0.567.7 - 7.9Strong

Less resonance stabilization of anion than para.
-CHO para0.427.8 - 8.0Moderate

,

Prone to oxidation; moderate acidity increase.
-CHO orthoN/A*7.2 - 7.4Special Case Forms cyclic hydroxybenzoxaborole isomer.

Expert Insight: The low


 of 4-cyanophenylboronic acid (~7.5) means it exists as ~50% reactive boronate anion at pH 7.5. In contrast, unsubstituted phenylboronic acid (pKa ~8.8) is <5% anionic at this pH. This makes cyano-derivatives superior for reactions or binding events occurring under mild/physiological conditions.
The Ortho-Formyl Anomaly

Unlike meta or para isomers, 2-formylphenylboronic acid undergoes intramolecular cyclization. The carbonyl oxygen attacks the boron center, forming a cyclic hemiacetal (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol).

  • Consequence: This cyclization mimics the structure of benzoxaboroles (e.g., Tavaborole). It dramatically increases Lewis acidity (lowering

    
    ) and alters solubility, often making the compound more water-soluble and resistant to standard oxidative degradation compared to the para isomer.
    

Reactivity Profile: Suzuki-Miyaura Coupling

The Activation vs. Decomposition Paradox

In Palladium-catalyzed cross-coupling, the boronic acid must be activated by a base to form the boronate species


, which is the active nucleophile for transmetallation.
  • Activation (Good): EWGs like -CN and -CHO facilitate this activation, allowing coupling to proceed with milder bases (e.g.,

    
    , 
    
    
    
    ) or at lower pH.
  • Decomposition (Bad): These same EWGs destabilize the C-B bond toward protodeboronation . The electron-deficient ring makes the ipso-carbon susceptible to protonation after base attack, leading to cleavage of the boron group and formation of the de-borylated arene (Ar-H).

Mechanism Visualization

The following diagram illustrates the competing pathways. The red path represents the yield-killing protodeboronation favored by strong EWGs.

Suzuki_Mechanism ArB Ar-B(OH)2 (Neutral) Boronate [Ar-B(OH)3]- (Active Nucleophile) ArB->Boronate Activation (Fast for EWG) Base Base (OH-) Base->Boronate TransMet Transmetallation (C-C Bond Formation Step) Boronate->TransMet Reaction with Pd(II) IpsoH Ipso-Protonation Boronate->IpsoH Slow Transmetallation + High Temp Pd_II L2Pd(II)-Ar'-X (Oxidative Addn Complex) Pd_II->TransMet Decomp Ar-H + B(OH)3 (Protodeboronation) IpsoH->Decomp C-B Cleavage

Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). EWGs like -CN accelerate both, requiring careful protocol optimization.

Optimized Protocol: Coupling Labile 4-Cyanophenylboronic Acid

To couple highly electron-deficient boronic acids without suffering protodeboronation, one must avoid harsh bases and high temperatures that favor the ipso-protonation pathway.

Target Reaction: Coupling 4-cyanophenylboronic acid with 4-bromoanisole.

Reagents:

  • Substrate: 4-Cyanophenylboronic acid (1.2 equiv)

  • Electrophile: 4-Bromoanisole (1.0 equiv)

  • Catalyst:

    
     (3 mol%) — Bidentate ligands stabilize Pd and prevent homocoupling.
    
  • Base:

    
     (2.0 equiv) — Milder than hydroxides/alkoxides.
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v) — Water is essential for boronate formation but excess promotes hydrolysis.

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and phosphate base. Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive Argon flow.

  • Controlled Heating: Heat to 60–80°C (Do not reflux at 100°C).

    • Rationale: High temperatures exponentially increase the rate of protodeboronation for EWG-substituted boronic acids. 60°C is often the "sweet spot" where transmetallation is fast enough, but deboronation is slow.

  • Monitoring: Monitor by LC-MS. Look for the byproduct benzonitrile (mass = 103), which indicates protodeboronation. If observed, lower temperature and increase catalyst loading.

Application in Chemical Biology: Reversible Covalent Binding

In drug discovery, boronic acids are used as "warheads" to target serine proteases or to bind diols (like sugars) in sensing applications.

Tuning with Electronics

The association constant (


) of a boronic acid to a diol (e.g., glucose) or a protein nucleophile is pH-dependent. Binding is maximal when the pH is between the 

of the boronic acid and the

of the diol.
  • The "Charge Rule": To maximize binding at physiological pH (7.4), the boronic acid's

    
     should be close to 7.4.
    
  • Role of -CN/-CHO: Unsubstituted PBA (

    
     8.8) binds poorly at pH 7.4. Adding a 3-cyano  or 4-cyano  group drops the 
    
    
    
    to ~7.5–7.8, dramatically increasing the effective binding affinity to biological targets without requiring toxicologically concerning fluorination.
Pathway: Reversible Inhibition Mechanism

Binding_Mechanism Enzyme Serine Protease (Active Site Ser-OH) Complex_Neutral Transition State (Tetrahedral Intermediate) Enzyme->Complex_Neutral Nucleophilic Attack Inhibitor Cyano-Arylboronic Acid (Lewis Acid) Inhibitor->Complex_Neutral Complex_Anionic Stable Boronate Adduct (Inhibited Enzyme) Complex_Neutral->Complex_Anionic Stabilization by EWG (-CN)

Caption: The electron-withdrawing cyano group stabilizes the negative charge on the tetrahedral boronate adduct, increasing the residence time of the drug on the target enzyme.

References

  • Electronic Effects on Boronic Acid Acidity

    • Adamczyk-Woźniak, A., et al.[1] "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction." Molecules, 2024.[2] Link

    • Brooks, W. L. A., & Sumerlin, B. S.[3] "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation."[3] ACS Omega, 2018.[4] Link[3]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters." Chemistry – A European Journal, 2016. Link

    • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

  • Benzoxaborole and Ortho-Formyl Chemistry

    • Trippier, P. C., & McGuigan, C. "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications." MedChemComm, 2010. Link

  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

Sources

Exploratory

Technical Guide: Lewis Acidity &amp; Reactivity of (2-Cyano-5-formylphenyl)boronic Acid

The following technical guide details the Lewis acidity, structural dynamics, and application potential of (2-Cyano-5-formylphenyl)boronic acid . [1] Executive Summary (2-Cyano-5-formylphenyl)boronic acid represents a sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Lewis acidity, structural dynamics, and application potential of (2-Cyano-5-formylphenyl)boronic acid .

[1]

Executive Summary

(2-Cyano-5-formylphenyl)boronic acid represents a specialized class of bifunctional Lewis acids .[1] Unlike standard phenylboronic acids (PBAs), this molecule integrates two distinct electronic modulators: an ortho-cyano group (C2) and a meta-formyl group (C5).[1]

This architecture creates a "Super-Lewis Acid" motif relative to the parent phenylborane. The ortho-cyano group significantly lowers the


 of the boronic acid center via strong inductive withdrawal and field effects, enhancing its ability to form reversible covalent bonds with nucleophiles (e.g., serine hydroxyls, 1,2-diols) at physiological pH. Simultaneously, the meta-formyl group serves as an orthogonal electrophilic handle, enabling site-specific bioconjugation or dynamic library generation without compromising the boron center's reactivity.

Target Audience: Medicinal Chemists, Chemical Biologists, and Materials Scientists.

Molecular Architecture & Electronic Theory

To understand the Lewis acidity of this molecule, one must deconstruct the electronic contributions of its substituents using the Hammett principle and structural orthogonality.

Structural Components
PositionSubstituentElectronic EffectImpact on Lewis Acidity
C1 Boronic Acid (

)
Lewis Acid CenterPrimary warhead; accepts lone pairs into empty

-orbital.[1]
C2 (Ortho) Cyano (

)
Strong EWG (-I, -M)Major Enhancer. Lowers LUMO energy of Boron; increases anion stability.[1]
C5 (Meta) Formyl (

)
Moderate EWG (-I, -M)Minor Enhancer. Further acidifies the ring; acts as a secondary reactive handle.[1]
The Ortho-Cyano Effect

The defining feature of this molecule is the C2-cyano group. While ortho-formyl groups (in 2-formylphenylboronic acid) typically cyclize to form benzoxaboroles, the ortho-cyano group generally maintains the "open" boronic acid structure in the absence of strong hydration catalysts.

However, the nitrile group exerts a powerful electron-withdrawing effect (Inductive effect,


) on the adjacent boron center. This withdrawal depletes electron density from the boron atom, significantly increasing its electrophilicity.
  • Result: The equilibrium shifts toward the tetrahedral boronate anion form (

    
    ) at a lower pH compared to unsubstituted PBA.[1]
    
  • Estimated

    
    :  While PBA has a 
    
    
    
    of ~8.8, the cooperative EWG effects of 2-CN and 5-CHO likely depress the
    
    
    to the 6.0 – 7.0 range . This is critical for drug discovery, as it allows the molecule to exist as a highly reactive electrophile under physiological conditions (pH 7.4).[1]
Isomer Differentiation (Critical Note)

Researchers must distinguish this molecule from its isomer, 5-cyano-2-formylphenylboronic acid .[1]

  • 2-Formyl isomer: Cyclizes to form a stable benzoxaborole (hemiacetal-like B-O-C ring).[1]

  • 2-Cyano isomer (Subject of this guide): Retains the open Lewis acid phenotype, offering distinct binding kinetics and higher sensitivity to diol concentrations.

Mechanistic Pathways & Equilibrium

The Lewis acidity manifests through the reversible conversion from a trigonal planar (


) neutral species to a tetrahedral (

) anionic species upon binding a Lewis base (OH⁻, F⁻, or diols).[1][2]
Visualization of Equilibrium Dynamics

The following diagram illustrates the equilibrium shift driven by the electron-deficient ring system.

LewisAcidity cluster_0 Electronic Effects Neutral Neutral Trigonal Form (sp2) (High Energy / Reactive) Transition Transition State Nucleophilic Attack Neutral->Transition + OH- / Nucleophile Tetrahedral Tetrahedral Boronate Anion (sp3) (Stabilized by 2-CN/5-CHO) Transition->Tetrahedral Complexation Tetrahedral->Neutral Acidification / Dissociation Effect1 Ortho-CN (-I Effect) Pulling density from B Effect1->Neutral Effect2 Meta-CHO (-I Effect) Global ring deactivation Effect2->Neutral

Figure 1: The electron-withdrawing substituents (CN, CHO) stabilize the negatively charged tetrahedral complex, shifting the equilibrium to the right and lowering the effective pKa.[1]

Experimental Protocols

Protocol: Determination of Lewis Acidity ( ) via Fructose Titration

Since direct potentiometric titration of low-solubility boronic acids can be noisy, the "sugar-drop" method is the industry standard for validating Lewis acidity. This method relies on the pH depression observed when the boronic acid complexes with a high-affinity diol (D-fructose).

Reagents:

  • (2-Cyano-5-formylphenyl)boronic acid (10 mM stock in DMSO).[1]

  • D-Fructose (1.0 M aqueous stock).[1]

  • Phosphate buffer (10 mM, pH 7.4).[1]

  • Standardized NaOH (0.1 M) and HCl (0.1 M).[1]

Workflow:

  • Baseline Measurement: Dissolve the boronic acid to a final concentration of 1 mM in 30 mL of 0.1 M KCl (ionic strength adjuster). Measure initial pH.

  • Titration A (No Sugar): Titrate with 0.1 M NaOH to determine the apparent

    
     in the absence of diol. (Expected inflection point: pH 6.5–7.5).[1]
    
  • Titration B (With Sugar): Add D-Fructose to a final concentration of 50 mM (excess). The formation of the boronate ester releases protons (see mechanism below).

  • Calculation: The drop in pH or the shift in the titration curve inflection point correlates directly to Lewis acidity. A stronger Lewis acid will show a larger pH drop upon esterification.

Validation Criteria:

  • The

    
     should drop by >1.5 units in the presence of excess fructose if the boron center is active.
    
  • If no shift is observed, check for oxidation of the formyl group (to carboxyl) or hydrolysis of the nitrile.

Applications in Drug Discovery & Chemical Biology[2][3][4][5][6]

Reversible Covalent Inhibition

The enhanced Lewis acidity makes this molecule a potent warhead for targeting nucleophilic serine residues in enzymes (e.g., serine proteases,


-lactamases).
  • Mechanism: The serine hydroxyl attacks the boron atom. The ortho-cyano group stabilizes the resulting negative charge on the boron, slowing the dissociation rate (

    
    ) and improving residence time.[1]
    
  • Advantage: Unlike permanent covalent inhibitors (e.g., acrylamides), this interaction is reversible, reducing the risk of permanent off-target toxicity (haptenization).[1]

Dynamic Combinatorial Chemistry (DCC)

The 5-formyl group allows this molecule to serve as a "dual-anchor" in DCC libraries.[1]

  • Anchor 1 (Aldehyde): Reacts with amines to form reversible imines (Schiff bases).[1]

  • Anchor 2 (Boronic Acid): Reacts with diols to form reversible boronate esters.[1][3][4]

  • Selection: When a protein target is introduced, it selects the combination of amine/diol fragments that best fits the binding pocket, "locking" the equilibrium.

Workflow: Dual-Functional Probe Synthesis

The following diagram details how to utilize this molecule to build a targeted inhibitor library.

Workflow Scaffold (2-Cyano-5-formylphenyl) boronic acid Step1 Step 1: Schiff Base Formation (Reversible Imine) Scaffold->Step1 Library Amine Library (R-NH2) Library->Step1 Target Target Protein (e.g., Serine Protease) Step3 Step 3: Lewis Acid Engagement (Boron-Serine Complexation) Target->Step3 Binding Step2 Step 2: Reduction (Optional) (NaCNBH3 -> Secondary Amine) Step1->Step2 Stabilization Step2->Step3 Result High-Affinity Bivalent Inhibitor Step3->Result

Figure 2: Synthetic workflow for utilizing the 5-formyl group for diversity generation while reserving the 2-cyano-boronic acid motif for target engagement.

Stability & Handling Data

ParameterSpecificationCausality/Notes
Solubility DMSO, Methanol, Basic WaterThe nitrile and formyl groups reduce aqueous solubility at acidic pH. Dissolve in organic solvent first.
Oxidation Sensitivity High (Formyl group)The 5-CHO group can oxidize to 5-COOH in air over time.[1] Store under Argon at -20°C.
Protodeboronation Low to ModerateThe electron-deficient ring stabilizes the C-B bond against hydrolytic cleavage compared to electron-rich boronic acids.
pH Stability pH 4.0 – 9.0Stable. Avoid highly alkaline conditions (>pH 10) which may hydrolyze the nitrile to an amide.[1]

References

  • Electronic Effects in Boronic Acids

    • Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.[5][6][7][8]

    • Source: Chemistry – A European Journal (2022).[1]

    • URL:[Link][1]

  • Boronic Acid pKa Determination

    • Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
    • Source: Molecules (MDPI).[1]

    • URL:[Link][1]

  • Reversible Covalent Chemistry

    • Title: Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly.[3][4]

    • Source: Accounts of Chemical Research.
    • URL:[Link][1]

  • Benzoxaborole vs.

    • Title: 5-Trifluoromethyl-2-formylphenylboronic Acid: Structure, Properties and Antimicrobial Activity.[9][10]

    • Source: Molecules (2020).[1]

    • URL:[Link](Note: Illustrates the cyclization behavior of the 2-formyl isomer for contrast).[1]

Sources

Protocols & Analytical Methods

Application

Preparation of pinacol ester from (2-Cyano-5-formylphenyl)boronic acid

Executive Summary This guide details the protocol for converting (2-cyano-5-formylphenyl)boronic acid into its corresponding pinacol ester. This transformation is critical for stabilizing the boronic acid moiety for down...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for converting (2-cyano-5-formylphenyl)boronic acid into its corresponding pinacol ester. This transformation is critical for stabilizing the boronic acid moiety for downstream Suzuki-Miyaura cross-coupling reactions, particularly in medicinal chemistry workflows where the aldehyde and nitrile functionalities serve as versatile handles for further diversification. The protocol utilizes a mild, dehydration-driven condensation with magnesium sulfate (


) to avoid acetalization of the sensitive formyl group.

Introduction & Chemical Context

Aryl boronic acids functionalized with electron-withdrawing groups (such as -CN and -CHO) are notoriously difficult to handle due to their propensity for protodeboronation and trimerization into boroxines. Converting these acids into pinacol esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolanes) significantly enhances their stability towards air, moisture, and silica gel chromatography.

Key Challenges for this Substrate:

  • Aldehyde Sensitivity: The formyl group (-CHO) at the C5 position is susceptible to acetal formation in the presence of diols (like pinacol) under acidic conditions.

  • Equilibrium Control: The esterification is an equilibrium process releasing water. Efficient water removal is required to drive the reaction to completion without using thermal conditions that degrade the aldehyde.

Reaction Mechanism & Thermodynamics

The formation of the boronate ester is thermodynamically driven by the "chelate effect" of the five-membered dioxaborolane ring. However, because the reaction produces water, it is reversible.

Thermodynamic Drivers:

  • Entropy: The release of water increases the system's entropy.

  • Enthalpy: The B-O bonds in the ester are stronger than in the acid, but the stability is largely conferred by the steric bulk of the pinacol methyl groups, which protect the empty p-orbital of the boron atom from nucleophilic attack.

ReactionMechanism Substrate (2-Cyano-5-formylphenyl) boronic acid Intermediate Tetrahedral Boronate Intermediate Substrate->Intermediate Condensation Pinacol Pinacol (1.1 eq) Pinacol->Intermediate Condensation Product Pinacol Ester (Target) Intermediate->Product -H₂O Water H₂O (Byproduct) Intermediate->Water Elimination Product->Intermediate Hydrolysis (If wet) MgSO4 MgSO4 (Sponge) Water->MgSO4 Irreversible Absorption

Figure 1: Mechanistic pathway highlighting the critical role of the drying agent (MgSO4) in preventing hydrolysis and driving the equilibrium forward.

Experimental Protocol

Method A: Anhydrous Magnesium Sulfate Dehydration (Recommended) This method operates at room temperature (RT), minimizing the risk of thermal degradation or acetal formation.

Materials Checklist
ReagentEquivalentsRole
(2-Cyano-5-formylphenyl)boronic acid1.0 eqLimiting Reagent
Pinacol (2,3-dimethyl-2,3-butanediol)1.1 eqEsterification Agent
Anhydrous MgSO42.0 - 5.0 eqWater Scavenger
Dichloromethane (DCM) or THFSolventMedium (0.2 M conc.)
Step-by-Step Procedure
  • Preparation:

    • Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen or argon.

    • Note: Ensure the MgSO4 is freshly dried or high-grade anhydrous.

  • Charging:

    • Add the boronic acid (1.0 eq) and Pinacol (1.1 eq) to the flask.

    • Add anhydrous DCM (or THF) to achieve a concentration of approximately 0.2 M (e.g., 5 mL solvent per 1 mmol substrate).

  • Dehydration Initiation:

    • Add anhydrous MgSO4 (approx. 2-5 equivalents by mass relative to expected water generation).

    • Tip: The MgSO4 should remain a free-flowing powder. If it clumps immediately, the solvent was wet; add more MgSO4.

  • Reaction:

    • Stir the suspension vigorously at Room Temperature (20–25°C) for 12–18 hours.

    • Monitoring: Seal the flask with a septum and keep under an inert atmosphere (N2 balloon) to prevent ambient moisture ingress.

  • Validation (In-Process Control):

    • Take a 50 µL aliquot, filter through a small cotton plug into an NMR tube, and dilute with CDCl3.

    • Check: Disappearance of the broad B(OH)2 singlet (usually >6 ppm, variable) and appearance of the sharp singlet for Pinacol methyls (~1.36 ppm).

  • Workup:

    • Filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove the hydrated MgSO4.

    • Wash the filter cake with a small amount of dry DCM.

    • Concentrate the filtrate under reduced pressure (Rotovap) at <35°C.

  • Purification:

    • Usually, the product is obtained in >95% purity as a solid or viscous oil.

    • If necessary: Recrystallize from Hexane/EtOAc or pass through a short plug of silica gel (eluting with 10-20% EtOAc in Hexane). Do not use slow column chromatography, as silica is slightly acidic and can induce hydrolysis over long contact times.

ProtocolWorkflow Start Start: Dry Glassware & N₂ Purge Mix Dissolve Substrate + Pinacol in Anhydrous DCM Start->Mix AddDry Add Anhydrous MgSO₄ (Water Scavenger) Mix->AddDry Stir Stir at RT (12-18 Hours) AddDry->Stir Check In-Process Control (1H NMR) Stir->Check Check->Stir Incomplete Filter Filter (Celite) & Concentrate Check->Filter Conversion >98% Final Final Product (Pinacol Ester) Filter->Final

Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at the NMR check.

Quality Control & Troubleshooting

Self-Validating Analytical Markers:

  • 1H NMR (CDCl3):

    • Product: Look for a sharp singlet integrating to 12H at ~1.36 ppm (Pinacol Methyls).

    • Aldehyde Integrity: Verify the aldehyde proton singlet remains at ~10.0–10.2 ppm . If this signal shifts upfield (to ~5-6 ppm), acetal formation has occurred.

    • Starting Material: Absence of broad -OH peaks.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Incomplete Conversion Wet solvent or insufficient drying agent. Add activated 4Å Molecular Sieves; extend reaction time.
Acetal Formation Acidic impurities in solvent or silica. Ensure solvent is neutral; avoid silica chromatography; use basic alumina if filtration is needed.

| Product Hydrolysis | Exposure to air/moisture during storage. | Store under Argon at 4°C. Pinacol esters are more stable than acids but not invincible. |

Safety & Handling

  • Cyanide/Aldehyde Hazards: While the cyano group is bonded to the ring, treat the compound as potentially releasing toxic byproducts if subjected to strong acids or combustion.

  • Boronic Acids: Generally low toxicity, but handle with gloves and eye protection.

  • Solvents: DCM is a volatile suspected carcinogen; use in a fume hood.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hickey, M. R., et al. (2010). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1217(16), 2457-2469. (Highlights stability issues and chromatography). Link

  • Organic Syntheses. (2004). Preparation of Pinacol Boronic Esters. Org.[2][3][4][5] Synth. Coll. Vol. 10, p. 115. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of palladium catalysts for electron-poor arylboronic acids

Technical Support Center: Palladium Catalysis for Electron-Poor Arylboronic Acids Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: OPT-PD-EWG-001 Diagnostic Hub: Why is your reaction faili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalysis for Electron-Poor Arylboronic Acids

Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: OPT-PD-EWG-001

Diagnostic Hub: Why is your reaction failing?

Before changing catalysts, you must identify the failure mode. Electron-poor arylboronic acids (e.g., 2,6-difluorophenyl, 2-pyridyl, perfluoroaryl) are notorious for one specific side reaction: Protodeboronation .

Compare your LCMS/GCMS data to the table below to diagnose the issue:

Observation (LCMS/NMR)DiagnosisThe Root Cause
Ar-H (Reduced Arene) is the major byproduct.Protodeboronation The C-B bond hydrolyzed before the catalyst could use it. The boronic acid is decomposing faster than the transmetallation step.
Ar-Ar (Homocoupling) is observed.Oxidative Homocoupling Oxygen ingress or excess oxidant in the system. Less common with EWGs but possible.
Ar-X (Starting Halide) remains untouched.Catalyst Deactivation The catalyst failed to undergo oxidative addition, or the ligand is inhibited by the substrate.
Ar-B(OH)2 remains, but no product.Stalled Transmetallation The catalyst is active (Oxidative Addition occurred), but the boronic acid is not transferring to the Pd center.

The "Rescue" Protocol: The XPhos Pd G4 System

If your diagnosis is Protodeboronation (Ar-H formation), standard conditions (Pd(PPh3)4, Na2CO3, heat) will fail. You need a system that activates at room temperature and undergoes rapid transmetallation .

Recommended System:

  • Precatalyst: XPhos Pd G4 (or SPhos Pd G4 for sterically hindered partners).

  • Ligand: XPhos (ensures rapid transmetallation).

  • Base: K3PO4 (0.5 M to 1.0 M aqueous) or anhydrous K3PO4.

  • Solvent: THF or 1,4-Dioxane.[1]

Step-by-Step "Rescue" Methodology
  • Charge Solids: In a reaction vial, add:

    • Aryl Halide (1.0 equiv)[2]

    • Electron-Poor Arylboronic Acid (1.5 - 2.0 equiv)

    • XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

  • Solvent Addition: Add THF (0.2 M concentration relative to halide).

  • Base Addition: Add 0.5 M K3PO4 (aq) (2.0 - 3.0 equiv).

    • Note: If the boronic acid is extremely sensitive (e.g., 2-pyridyl), use solid, anhydrous K3PO4 and strictly anhydrous THF.

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) .

    • Crucial: Do NOT heat initially. Heat accelerates protodeboronation exponentially. Only heat to 40 °C if conversion halts after 2 hours.

  • Monitor: Check LCMS at 30 minutes. This catalyst system is designed to finish reactions in <1 hour.

Mechanistic Insight: The Kinetic Race

To optimize, you must understand the competition occurring in your flask. Electron-withdrawing groups (EWGs) stabilize the transient aryl anion generated during base-mediated hydrolysis, making the decomposition pathway (Path B) kinetically favorable over the productive coupling (Path A).

The Strategy: We cannot stop Path B easily, so we must make Path A (Transmetallation) significantly faster using bulky, electron-rich ligands like XPhos.

G Start Electron-Poor Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate + Base (OH-) Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal Path A: Catalytic Cycle (Accelerated by XPhos) Anion Transient Aryl Anion [Ar]- Boronate->Anion Path B: Hydrolysis (Stabilized by EWG) Pd_OA Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_OA->Transmetal  Requires Active Pd Product Biaryl Product (Ar-Ar') Transmetal->Product Reductive Elimination Decomp Protodeboronation (Ar-H) Anion->Decomp + H+ (from H2O)

Caption: The "Kinetic Race" between productive transmetallation (Green) and destructive protodeboronation (Red). EWGs accelerate the Red path; XPhos accelerates the Green path.

Advanced Troubleshooting (FAQs)

Q1: I tried the XPhos G4 protocol, but I still see 50% Ar-H (protodeboronation). What now? A: You need to switch reagents to a "Slow Release" system. Free boronic acids with strong EWGs are sometimes too unstable for any base. Switch to MIDA Boronates or Potassium Trifluoroborates (BF3K) .

  • MIDA Boronates: These slowly hydrolyze to release the active boronic acid in controlled bursts, keeping the standing concentration of the unstable species low.

    • Ref: Burke, M. D. et al. J. Am. Chem. Soc.[3]2010 .[3][4]

Q2: Can I use Pd(dppf)Cl2 or Pd(PPh3)4? A: Generally, no .

  • Pd(PPh3)4: Requires heating (60-80°C) to work effectively. By the time the catalyst activates, your electron-poor boronic acid will likely be destroyed.

  • Pd(dppf)Cl2: Better, but often requires higher temperatures than XPhos G4. If you must use dppf, use it with CsF in refluxing dioxane (anhydrous) to avoid the aqueous hydrolysis pathway.

Q3: Why K3PO4? Why not Na2CO3 or Cs2CO3? A: pH Control. Protodeboronation is base-catalyzed.[5][6] Carbonates (especially Cs2CO3) in water create a high pH environment that rapidly generates the boronate anion [Ar-B(OH)3]-, which is the species that decomposes. K3PO4 (tribasic) provides sufficient basicity for transmetallation but often allows for milder buffering, especially when used in biphasic mixtures with lower water content.

Q4: My boronic acid is a 2-pyridyl species. It disappears instantly. A: 2-Pyridyl boronic acids are the "Boss Level" of instability.

  • Immediate Fix: Switch to 2-pyridyl MIDA boronate or 2-pyridyl trifluoroborate .

  • Alternative: Use Copper (Cu) co-catalysis (The "Liebeskind-Srogl" approach) or use the specific Buchwald Precatalyst "V" (BrettPhos Pd G4) which is exceptional for heteroaryl coupling.

References

  • Mechanistic Analysis of Protodeboron

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[5] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.

  • XPhos/SPhos for Unstable Boronic Acids

    • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

  • MIDA Boronates (Slow Release Str

    • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.

  • Potassium Trifluorobor

    • Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Optimizing Suzuki-Miyaura Couplings of Electron-Deficient Ortho-Substituted Arenes

Topic: Advantages of using pinacol esters over free (2-Cyano-5-formylphenyl)boronic acid Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Comparative...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using pinacol esters over free (2-Cyano-5-formylphenyl)boronic acid Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Subject: Comparative Analysis of (2-Cyano-5-formylphenyl)boronic acid vs. its Pinacol Ester Derivative

Executive Summary: The Kinetic Advantage of Masked Boron Species

In the synthesis of complex pharmaceutical intermediates, the choice between a free boronic acid and its pinacol ester surrogate is often treated as a matter of convenience. However, for (2-Cyano-5-formylphenyl)boronic acid , this choice is a critical determinant of reaction success.

The presence of an electron-withdrawing cyano group at the ortho position, combined with a formyl group at the meta position (relative to the boron), creates a "perfect storm" for instability. The free boronic acid suffers from rapid protodeboronation and unpredictable boroxine anhydride formation .

Recommendation: The pinacol ester is the superior reagent. It functions as a "slow-release" reservoir, maintaining a low steady-state concentration of the active boronate species. This kinetic control suppresses the second-order decomposition pathways (homocoupling) and first-order protodeboronation, significantly improving yield and reproducibility.

Technical Deep Dive: Mechanisms of Failure and Success

The Protodeboronation Trap

Electron-deficient arylboronic acids are notoriously unstable under the basic conditions required for Suzuki-Miyaura coupling. The mechanism involves the formation of a boronate "ate" complex, which then undergoes heterolytic C-B bond cleavage.

  • The Substrate Issue: The 2-cyano group is strongly electron-withdrawing ($ \sigma_p \approx 0.66 $), stabilizing the transient aryl anion (or the transition state leading to it) generated during C-B bond cleavage.

  • The Free Acid Failure Mode: When the free acid is added to the reaction mixture, it rapidly converts to the boronate anion. Because the concentration of this unstable species is high immediately upon addition, the rate of protodeboronation (

    
    ) often exceeds the rate of transmetalation (
    
    
    
    ) to the palladium catalyst.
The Pinacol Ester "Slow-Release" Solution

The pinacol ester is not a passive protecting group; it is a kinetic modulator.

  • Hydrolysis Rate Limiting: The pinacol ester must first hydrolyze to the free boronic acid/boronate to participate in the reaction. This hydrolysis is slow (

    
    ) relative to the coupling event.
    
  • Steady-State Protection: This creates a regime where the active boronate concentration is always low, favoring the productive cross-coupling pathway over the decomposition pathways.

Stoichiometry and Boroxine Formation

Free boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This equilibrium is water-dependent, making it impossible to weigh out an exact stoichiometric amount of the monomeric acid.

  • Consequence: You often add 1.5–2.0 equivalents of the free acid to compensate for uncertain purity and decomposition.

  • Pinacol Advantage: The ester is a discrete, monomeric species. You can weigh 1.05 equivalents with confidence, reducing waste and simplifying purification.

Visualization: Reaction Pathways & Stability

The following diagram illustrates the competing pathways. Note how the Pinacol Ester pathway (Green) bypasses the high-concentration danger zone (Red) associated with the free acid.

G Pinacol Pinacol Ester (Stable Reservoir) FreeAcid Free Boronic Acid (Dynamic Equilibrium) Pinacol->FreeAcid Slow Hydrolysis (Rate Limiting) Boroxine Boroxine (Anhydride) FreeAcid->Boroxine - H2O Boronate Boronate 'Ate' Complex (Active Species) FreeAcid->Boronate + Base Product Cross-Coupled Product Boronate->Product Transmetalation (k_trans) Decomp Protodeboronation (Benzonitrile Byproduct) Boronate->Decomp Fast (k_debor) Pd_Complex Pd-Ar Complex (Catalyst) Pd_Complex->Product + Pd(II)

Figure 1: Kinetic pathway comparison. The pinacol ester throttles the formation of the active Boronate, preventing the accumulation that leads to decomposition.

Comparative Data Summary

The following data is representative of Suzuki couplings involving electron-deficient ortho-substituted arenes (e.g., 2-cyanophenylboronic acid derivatives).

FeatureFree Boronic AcidPinacol Ester
Air/Moisture Stability Poor. Hygroscopic; forms boroxines.Excellent. Stable solid/oil; shelf-stable.
Stoichiometry Precision Low. Variable water content requires excess.High. Defined molecular weight.
Protodeboronation Risk High. Rapid decomposition upon base addition.Low. Mitigated by slow hydrolysis.
Purification Difficult. Amphoteric; streaks on silica.Easy. Lipophilic; standard chromatography.
Typical Yield 40–60% (requires excess reagent)80–95% (near stoichiometric)

Experimental Protocol: "Slow Release" Suzuki Coupling

This protocol is optimized for (2-Cyano-5-formylphenyl)boronic acid pinacol ester . It utilizes a biphasic system to facilitate the controlled hydrolysis of the ester.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Pinacol Ester (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Pinacol Ester (1.1 mmol, 283 mg), and

    
     (3.0 mmol, 636 mg).
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

    • Note: The water is strictly necessary to promote the hydrolysis of the pinacol ester. Anhydrous conditions will inhibit the reaction.

  • Catalyst Addition: Quickly add the Pd catalyst (0.03 mmol) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Monitor by HPLC or TLC.[2] The pinacol ester spot (high

      
      ) should disappear as the product spot appears. You may observe a transient spot for the free boronic acid (baseline/streaking) if hydrolysis outpaces transmetalation, but this should remain faint.
      
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash chromatography on silica gel.
    
    • Advantage:[3][4] Unlike the free acid, any unreacted pinacol ester is easily separated from the product using a gradient of Hexanes/EtOAc.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2017).[5] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(3), 13156–13165. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of (2-Cyano-5-formylphenyl)boronic Acid

Executive Summary & Risk Profile (2-Cyano-5-formylphenyl)boronic acid is a trifunctional building block commonly used in Suzuki-Miyaura couplings for drug discovery. Its disposal requires a nuanced approach because it co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

(2-Cyano-5-formylphenyl)boronic acid is a trifunctional building block commonly used in Suzuki-Miyaura couplings for drug discovery. Its disposal requires a nuanced approach because it contains three distinct reactive groups: an aldehyde (oxidizable/reactive), a boronic acid (Lewis acidic/environmental pollutant), and a nitrile (acid-sensitive).

Unlike simple organic waste, this compound presents a "stacking hazard." The aldehyde poses a polymerization or oxidation risk in waste drums, while the nitrile requires strict pH control to prevent hydrolysis or accidental release of toxic byproducts (though aryl nitriles are generally stable, they are incompatible with strong acids in waste consolidation).

Hazard Classification (GHS / H-Codes)

Derived from functional group analysis and surrogate SDS data.

Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowedStandard PPE (Nitrile gloves, goggles) is mandatory.
Skin/Eye Irritant H315/H319 Causes skin/eye irritationDust control is critical during solid weighing/transfer.
Reactivity EUH032 Contact with acids may liberate very toxic gasCRITICAL: While aryl nitriles are stable, never mix with strong acids in waste streams to avoid hydrolysis or HCN risk.
Environmental -- Boron discharge limitsDo not dispose of down the drain.[1] Boron is regulated in municipal wastewater.

Chemical Anatomy & Disposal Logic

To dispose of this safely, you must understand why we separate it.

  • The Formyl Group (-CHO):

    • Risk: Aldehydes can auto-oxidize to carboxylic acids (exothermic) or polymerize. They are also sensitizers.

    • Control: For large quantities (>10g), quench with sodium bisulfite. For small quantities, segregate from oxidizers.

  • The Nitrile Group (-CN):

    • Risk: In the presence of strong acids (common in "Acid Waste" drums), nitriles can hydrolyze to amides/acids. In extreme reductive/oxidative scenarios, they can release HCN.

    • Control:Keep waste streams Neutral or Basic (pH 7-10). Never add to the "Acid Waste" carboy.

  • The Boronic Acid (-B(OH)₂):

    • Risk: Aquatic toxicity. Many water treatment plants cannot filter boron.

    • Control:High-Temperature Incineration is the only acceptable disposal route.

Operational Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Silica Gel)

Applicable for: Expired reagents, contaminated silica, filter cakes.

  • Double Bagging: Place the solid material in a clear polyethylene bag. Label the inner bag "Contains Boron/Nitrile."

  • Segregation: Place the bag into the Solid Hazardous Waste (Incineration) drum.

  • Prohibition: Do not place in "General Trash" or "Biohazard" bins.

Scenario B: Liquid Waste / Reaction Mixtures

Applicable for: Mother liquors, reaction quench mixtures.[2][3][4]

Step 1: The "Bisulfite Quench" (Deactivating the Aldehyde) Perform this if disposing of >500 mL of solution or >5g of active compound.

  • Dilute the waste solution with water (1:1 ratio).[4]

  • Slowly add Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite.

    • Stoichiometry: ~1.5 equivalents relative to the aldehyde.

    • Observation: The solution may warm slightly as the bisulfite adduct forms.

  • Stir for 15-30 minutes. This converts the reactive aldehyde into a water-soluble, non-volatile sulfonate adduct.

Step 2: pH Adjustment (Stabilizing the Nitrile)

  • Check the pH of the quenched mixture.[3][5]

  • Adjust pH to 8-10 using dilute NaOH or Sodium Carbonate.

    • Why? This prevents the nitrile from hydrolyzing and ensures the boronic acid remains ionized/stable.

    • Warning: Do not acidify.

Step 3: Final Packaging

  • Transfer to a High-Density Polyethylene (HDPE) carboy.

  • Labeling:

    • Primary Constituent: [Solvent Name]

    • Hazardous Constituents: "(2-Cyano-5-formylphenyl)boronic acid"

    • Hazard Tags: "Toxic," "Irritant," "High pH."

  • Stream: Non-Halogenated Organic Waste (assuming non-halogenated solvents were used).

Decision Matrix (Workflow Visualization)

The following diagram outlines the logical flow for determining the correct disposal path.

DisposalWorkflow cluster_legend Legend Start Waste Material: (2-Cyano-5-formylphenyl)boronic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Silica) StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene Label 'Toxic/Boron' Solid->Bagging Incinerator Solid Waste Drum (Chemical Incineration) Bagging->Incinerator QtyCheck Quantity > 5g or Reactive Matrix? Liquid->QtyCheck Quench Aldehyde Quench: Add Sodium Bisulfite (1.5 eq) QtyCheck->Quench Large Qty (>5g) Segregation Segregation: Do NOT mix with Acids QtyCheck->Segregation Small Qty (<5g) pHAdjust pH Adjustment: Adjust to pH 8-10 (NaOH) Quench->pHAdjust pHAdjust->Segregation LiquidDrum Liquid Waste Drum (High BTU Incineration) Segregation->LiquidDrum key Blue = Treatment Step | Red = Critical Disposal Point

Figure 1: Decision tree for the safe segregation and treatment of aryl-boronic/nitrile waste.

Emergency Procedures

IncidentImmediate ActionTechnical Rationale
Spill (Solid) Dampen with water (to prevent dust), sweep into a bag.Prevents inhalation of boronic acid dust.[6][7][8]
Spill (Liquid) Absorb with vermiculite or clay. Do not use paper towels if concentrated (aldehyde oxidation risk).Paper can ignite if the aldehyde oxidizes rapidly; clay is inert.
Skin Contact Wash with soap and water for 15 minutes.Boronic acids are generally readily removed by surfactants.
Incompatible Mix If mixed with strong acid (fuming/bubbling): Evacuate area, close hood sash.Potential hydrolysis of nitrile or destabilization of formyl group.

References

  • Fisher Scientific. (2025).[9] Safety Data Sheet: 2-Formylphenylboronic acid. Retrieved from

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from

  • BenchChem. (2025).[1][6] Navigating the Safe Disposal of Allenylboronic Acid (Surrogate for Boronic Acid Protocols). Retrieved from

  • University of Essex. (n.d.).[10] Laboratory Waste Disposal Handbook. Retrieved from

  • Common Organic Chemistry. (n.d.). Nitrile Hydrolysis Mechanisms. Retrieved from

Sources

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